molecular formula C10H16FNO4S B2989175 1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride CAS No. 2249470-49-1

1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride

Cat. No.: B2989175
CAS No.: 2249470-49-1
M. Wt: 265.3
InChI Key: SUSKALHEBRRUTI-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride is a complex organic compound that features a pyrrolidine ring, an oxane (tetrahydropyran) ring, and a sulfonyl fluoride group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

The synthesis of 1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency .

Chemical Reactions Analysis

1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride can be compared with other similar compounds, such as:

Uniqueness: The combination of the pyrrolidine ring, oxane ring, and sulfonyl fluoride group in this compound provides unique chemical properties and biological activities that distinguish it from other similar compounds .

Properties

IUPAC Name

1-(oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4S/c11-17(14,15)9-1-4-12(7-9)10(13)8-2-5-16-6-3-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSKALHEBRRUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)F)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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